molecular formula C18H25NO4S B6791369 N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide

N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide

Cat. No.: B6791369
M. Wt: 351.5 g/mol
InChI Key: IMXZDKORCDTBLC-AWEZNQCLSA-N
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Description

N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound that features a benzofuran moiety, an oxane ring, and a sulfonamide group

Properties

IUPAC Name

N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-13-16-5-3-4-6-17(16)23-18(13)14(2)19-24(20,21)12-9-15-7-10-22-11-8-15/h3-6,14-15,19H,7-12H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXZDKORCDTBLC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)NS(=O)(=O)CCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)[C@H](C)NS(=O)(=O)CCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Introduction of the Ethyl Group: The next step involves the alkylation of the benzofuran ring to introduce the ethyl group at the desired position. This can be done using alkyl halides in the presence of a base.

    Formation of the Oxane Ring: The oxane ring is introduced through a cyclization reaction involving a suitable diol and an acid catalyst.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-diones.

    Reduction: The compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzofuran-2,3-diones.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Studies have shown that derivatives of benzofuran and sulfonamide exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA or interact with enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 3-methylbenzofuran share the benzofuran core but differ in their substituents.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with different substituents on the sulfonamide group.

    Oxane Derivatives: Compounds like tetrahydropyran and its derivatives share the oxane ring structure.

Uniqueness

N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(oxan-4-yl)ethanesulfonamide is unique due to the combination of its benzofuran, oxane, and sulfonamide moieties. This unique structure may confer specific biological activities that are not observed in simpler compounds. Its potential for diverse chemical reactions and biological interactions makes it a valuable compound for further research and development.

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